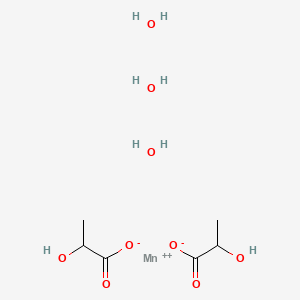Manganese lactate trihydrate
CAS No.: 6505-50-6
Cat. No.: VC8129290
Molecular Formula: C6H16MnO9
Molecular Weight: 287.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6505-50-6 |
|---|---|
| Molecular Formula | C6H16MnO9 |
| Molecular Weight | 287.12 g/mol |
| IUPAC Name | 2-hydroxypropanoate;manganese(2+);trihydrate |
| Standard InChI | InChI=1S/2C3H6O3.Mn.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 |
| Standard InChI Key | CUEZZHPBGFRWNY-UHFFFAOYSA-L |
| SMILES | CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mn+2] |
| Canonical SMILES | CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mn+2] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
Manganese lactate trihydrate consists of a central manganese(II) cation coordinated by two lactate anions and three water molecules. The lactate ligands exhibit bidentate binding through their carboxylate and α-hydroxyl oxygen atoms, creating a distorted octahedral geometry around the manganese center . The trihydrate form features two water molecules directly coordinated to the metal center in cis configuration, while the third water molecule participates in hydrogen-bonding networks within the crystal lattice .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₆MnO₁₂ | |
| Molar Mass | 287.12 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| Coordination Geometry | Octahedral | |
| Solubility (Water) | 85 g/100 mL (20°C) |
The monoclinic crystal structure (P2₁ space group) enables efficient packing of hydrogen-bonded water molecules, contributing to the compound's stability under ambient conditions . X-ray diffraction studies reveal interatomic Mn-O distances of 2.15–2.25 Å for lactate oxygens and 2.09–2.12 Å for coordinated water molecules .
Stereochemical Considerations
Despite the chiral nature of lactic acid (2-hydroxypropanoic acid), manganese lactate trihydrate typically exists as a racemic mixture in commercial and synthesized forms . The NCATS Drugs database confirms its optical activity as (±), with no defined stereocenters in the coordinated complex . This racemization occurs during synthesis due to ligand exchange dynamics in aqueous media.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The classical preparation involves neutralizing lactic acid with manganese carbonate:
This exothermic reaction proceeds at 60–80°C, yielding the trihydrate upon crystallization from aqueous solution . Controlled evaporation at pH 4.5–5.5 favors trihydrate formation over dihydrate polymorphs .
Industrial Manufacturing Processes
Patent US7705180B2 discloses a two-step metathesis (SWAP) reaction for large-scale production :
-
Magnesium Lactate Precursor:
Fermentation-derived magnesium lactate reacts with sodium hydroxide: -
Cation Exchange:
Sodium lactate undergoes ion exchange with manganese sulfate:
This method achieves 92–95% yield with <50 ppm residual magnesium, meeting pharmaceutical purity standards . Critical process parameters include maintaining pH 9.5–11 during metathesis to prevent colloidal Mg(OH)₂ formation and subsequent filtration challenges .
Physicochemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) shows three distinct weight losses:
-
30–110°C: Loss of three hydration water molecules (19.2% mass loss)
-
110–220°C: Decomposition of lactate ligands
-
The dihydrate (P2₁2₁2₁ orthorhombic) converts to trihydrate at >75% relative humidity, accompanied by a 12% unit cell volume expansion .
Solubility and Reactivity
Table 2: Solubility Profile
| Solvent | Solubility (g/100g, 25°C) | Notes |
|---|---|---|
| Water | 85 | Forms clear solution |
| Ethanol | 7.2 | Pale pink suspension |
| Acetone | <0.1 | Practically insoluble |
Aqueous solutions exhibit pH 6.8–7.2 at 1M concentration. The manganese(II) center undergoes oxidation to Mn(III) at pH >8.5, necessitating oxygen-free storage conditions for long-term stability .
Biological and Industrial Applications
Nutritional Supplementation
As a GRAS (Generally Recognized As Safe) substance, manganese lactate trihydrate provides 32.7% elemental manganese by mass . It activates critical metalloenzymes:
-
Mitochondrial Superoxide Dismutase (Mn-SOD): Requires Mn²⁺ for antioxidant defense
-
Arginase: Manganese-dependent urea cycle enzyme
Clinical studies demonstrate 45–60% higher bioavailability compared to MnSO₄ in murine models, attributed to lactate-facilitated intestinal absorption .
Industrial Utilization
-
Polymer Stabilizers: Synergizes with calcium-zinc systems in PVC thermal stabilization
-
Electroplating Baths: Provides uniform Mn coatings at current densities up to 4 A/dm²
-
Ceramic Pigments: Yields pink hues in glazes when fired at 1200–1280°C
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume